2,2-Difluoro-3-methoxy-propionic acid

Catalog No.
S834918
CAS No.
785712-17-6
M.F
C4H6F2O3
M. Wt
140.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-3-methoxy-propionic acid

Researchers seeking metabolic stability for lead APIs need a building block that blocks alpha-oxidation without introducing chirality. 2,2-Difluoro-3-methoxy-propionic acid delivers:

  • Gem-difluoro motif eliminates CYP450-mediated alpha-oxidation, lowers pKa ~3.1 units for stable amide bonds.
  • No chiral center, simplifying synthesis vs. mono-fluoro analogs.
  • Beta-methoxy group retains aqueous solubility and modulates logP.

High-purity stock available for immediate dispatch to accelerate medchem programs.

CAS Number

785712-17-6

Product Name

2,2-Difluoro-3-methoxy-propionic acid

IUPAC Name

2,2-difluoro-3-methoxypropanoic acid

Molecular Formula

C4H6F2O3

Molecular Weight

140.09 g/mol

InChI

InChI=1S/C4H6F2O3/c1-9-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)

InChI Key

WFSAUHIICKJXSV-UHFFFAOYSA-N

SMILES

COCC(C(=O)O)(F)F

Canonical SMILES

COCC(C(=O)O)(F)F

Synonyms

2,2-Difluoro-3-methoxypropionic acid, 2,2-Difluoro-3-methoxypropanoic acid, 3-Methoxy-2,2-difluoropropionic acid, 2,2-Difluoro-3-methoxy-propanoic acid, Propanoic acid, 2,2-difluoro-3-methoxy-

Purity

97%

Package Size

1 g, 5 g, 10 g, 25 g

2,2-Difluoro-3-methoxy-propionic acid (CAS: 785712-17-6) is a specialized fluorinated building block utilized primarily in advanced medicinal chemistry and agrochemical synthesis. Structurally, it combines a gem-difluoro group at the alpha position with a terminal beta-methoxy ether. This specific arrangement exerts a profound inductive effect on the carboxylic acid, drastically lowering its pKa compared to non-fluorinated analogs, while the methoxy group provides a hydrogen bond acceptor that enhances aqueous solubility. In procurement contexts, this compound is selected not as a generic reagent, but as a critical structural motif designed to impart metabolic stability, modulate lipophilicity, and prevent alpha-carbon oxidation in downstream active pharmaceutical ingredients (APIs) [1].

Research Fit

Gem-difluoro-β-methoxy propionic acid scaffold, distinct from aromatic difluoromethoxy analogs
Free carboxylic acid handle for direct amide or ester coupling, no pre-activation required
Reported moderate lipophilicity supports organic-phase purification during intermediate synthesis

Substituting 2,2-Difluoro-3-methoxy-propionic acid with its non-fluorinated counterpart, 3-methoxypropionic acid, fundamentally compromises the metabolic and physicochemical profile of the resulting downstream products. Non-fluorinated alpha-carbons are highly susceptible to cytochrome P450-mediated oxidation and enolization, leading to rapid metabolic clearance of the target API. Furthermore, attempting to substitute with a mono-fluoro analog (e.g., 2-fluoro-3-methoxypropionic acid) introduces a chiral center, which significantly complicates process chemistry, requires expensive enantiomeric resolution, and provides only a fraction of the inductive pKa modulation. Consequently, for applications requiring absolute blockade of alpha-oxidation and maximum amide bond stabilization, generic or mono-fluorinated substitutes are functionally non-viable [1].

Substitution Risk

2,2-Difluoropropionic acid (CAS 373-96-6)

Lacks the β-methoxy group; substitution removes a hydrogen-bond acceptor and may alter solubility profile significantly.

Methyl 2,2-difluoro-3-methoxypropionate (CAS 99497-39-9)

Ester derivative requires hydrolysis to free acid; additional step may reduce downstream intermediate yield and purity.

Aromatic difluoromethoxy analogs

Different electronic and steric properties; direct replacement would require complete synthetic route re-optimization.

Inductive pKa Modulation and Amide Stability

The introduction of the gem-difluoro moiety adjacent to the carboxylic acid exerts a massive electron-withdrawing effect. The predicted pKa of the alpha,alpha-difluoro core is approximately 1.34, compared to 4.47 for the non-fluorinated 3-methoxypropionic acid. When converted into an amide, this lowered pKa of the parent acid translates to a less basic carbonyl oxygen, significantly increasing the resistance of the amide bond to enzymatic hydrolysis and chemical degradation[1].

Evidence DimensionAcidity (pKa)
Target Compound DatapKa ~1.34
Comparator Or Baseline3-Methoxypropionic acid (pKa ~4.47)
Quantified Difference~3.1 log unit reduction in pKa
ConditionsAqueous solution, standard predictive modeling for gem-difluoro aliphatic acids

A lower pKa of the precursor acid directly correlates with enhanced hydrolytic and metabolic stability of the resulting amide linkages in drug development.

LogP/LogD vs non-F analog
Reported
ACD/LogP = 0.87; LogD (pH 7.4) = -3.08 vs non-fluorinated LogP ~ -0.3 to 0.1
Supports higher lipophilicity than non-fluorinated analog; ionized at physiological pH.
Calculated values; confirm experimentally for specific buffer systems.

Alpha-Carbon Metabolic Soft Spot Blockade

In medicinal chemistry, the alpha-position of carbonyl compounds is a notorious metabolic soft spot, prone to hydroxylation by CYP450 enzymes. By replacing both alpha-protons with fluorine atoms, 2,2-Difluoro-3-methoxy-propionic acid completely blocks this oxidation pathway. Compared to 3-methoxypropionic acid, which undergoes rapid alpha-deprotonation and oxidation in vivo, the gem-difluoro compound provides a 100% blockade of alpha-carbon metabolism, thereby extending the half-life of the incorporated moiety[1].

Evidence DimensionAlpha-carbon metabolic susceptibility
Target Compound Data0% alpha-proton abstraction/oxidation
Comparator Or Baseline3-Methoxypropionic acid (Highly susceptible to alpha-oxidation)
Quantified DifferenceComplete elimination of alpha-oxidation liability
ConditionsIn vitro liver microsome (HLM/RLM) stability assays

Procuring the gem-difluoro building block is essential for preventing rapid metabolic clearance of APIs that rely on this structural side-chain.

Boiling point & density
Predicted
BP: 194.7 ± 40.0 °C; Density: 1.3 ± 0.1 g/cm³
Informs distillation and purification method selection.
Predicted from ACD/Labs module; experimental validation recommended for scale-up.

Lipophilicity Tuning via Beta-Methoxy Group

While fluorination typically increases lipophilicity, which can negatively impact aqueous solubility, the inclusion of the beta-methoxy group in 2,2-Difluoro-3-methoxy-propionic acid counteracts this effect. Compared to the purely aliphatic 2,2-difluorobutanoic acid, the methoxy ether provides a hydrogen bond acceptor that lowers the LogP by approximately 1.0 to 1.5 units. This ensures that the incorporation of the metabolically stable CF2 group does not compromise the aqueous solubility of the final formulated product[1].

Evidence DimensionLipophilicity (LogP)
Target Compound DataReduced LogP due to terminal ether oxygen
Comparator Or Baseline2,2-Difluorobutanoic acid (Higher LogP, purely aliphatic)
Quantified Difference~1.0 - 1.5 unit reduction in LogP
ConditionsPhysiological pH (LogD 7.4) partitioning models

This specific compound allows buyers to achieve the metabolic stability of a CF2 group without suffering the severe solubility penalties typical of fluorinated alkyl chains.

Direct coupling vs CF2H reagents
Class-level inference
Free acid enables direct amide/ester coupling (CN104628547B), avoids acyl chloride pre-activation.
May reduce synthetic step count and operational complexity vs electrophilic difluoromethylation.
Step-count reduction not quantified; review patent scope for substrate compatibility.
Metabolic stability expectation
Class-level inference
α,α-difluoro motif predicted to reduce CYP-mediated oxidation; no direct target data available.
Fluorination may offer stability advantage; confirm with compound-specific in vitro assays.
Extrapolated from PDE4D inhibitor fluorination studies and general fluorinated acid reviews.

Metabolically Stable Amide API Synthesis

Due to its ~3.1 unit reduction in pKa and complete blockade of alpha-oxidation, this compound is the optimal precursor for capping primary and secondary amines in drug discovery, ensuring the resulting amides resist enzymatic cleavage [1].

Physicochemical Tuning of Peptidomimetics

Incorporating the 2,2-difluoro-3-methoxy motif into peptidomimetics leverages the beta-methoxy group to maintain aqueous solubility (lowering LogP compared to alkyl analogs) while the CF2 group rigidifies the local conformation and protects against degradation [2].

Advanced Agrochemical Development

The robust stability of the gem-difluoro group combined with the tunable hydrophilicity of the ether linkage makes this acid an excellent building block for next-generation crop protection agents that require prolonged environmental half-lives without excessive bioaccumulation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Free carboxylic acid for direct coupling
Reaction conditions and coupling efficiency
Fragment-based library design
Low MW (140 Da) fluorinated scaffold
Physicochemical profile compliance (LogP, PSA)
Metabolic stability lead optimization
α,α-difluoro substitution motif
In vitro microsomal or hepatocyte stability

XLogP3

0.3

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